Beclometasone dipropionate

Glucocorticoid receptor binding In vitro pharmacology Pro-drug activation

Beclometasone dipropionate (BDP, CAS 5534-09-8) is a synthetic glucocorticoid pro-drug used primarily in inhalation formulations for asthma and allergic rhinitis. It acts as a pro-drug with weak glucocorticoid receptor (GR) binding affinity, requiring esterase-mediated hydrolysis to its active metabolite, beclometasone-17-monopropionate (17-BMP), which exhibits approximately 25-fold higher GR binding affinity than the parent compound.

Molecular Formula C28H37ClO7
Molecular Weight 521.0 g/mol
CAS No. 5534-09-8
Cat. No. B1667901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeclometasone dipropionate
CAS5534-09-8
SynonymsAerobec
AeroBec Forte
Aldecin
Apo-Beclomethasone
Ascocortonyl
Asmabec Clickhaler
Beclamet
Beclazone
Beclazone Easy Breathe
Beclo Asma
Beclo AZU
Beclocort
Becloforte
Beclomet
Beclometasone
Beclomethasone
Beclomethasone Dipropionate
Beclorhinol
Becloturmant
Beclovent
becodisk
Becodisks
Beconase
Beconase AQ
Becotide
Bemedrex Easyhaler
Bronchocort
Dipropionate, Beclomethasone
Ecobec
Filair
Filair Forte
Junik
Nasobec Aqueous
Prolair
Propaderm
Qvar
Respocort
Sanasthmax
Sanasthmyl
Vancenase
Vanceril
Ventolair
Viarin
Molecular FormulaC28H37ClO7
Molecular Weight521.0 g/mol
Structural Identifiers
SMILESCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)OC(=O)CC
InChIInChI=1S/C28H37ClO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1
InChIKeyKUVIULQEHSCUHY-XYWKZLDCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
Solubility2.08e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Beclometasone Dipropionate Procurement: Inhaled Corticosteroid Selection Guide for Respiratory R&D


Beclometasone dipropionate (BDP, CAS 5534-09-8) is a synthetic glucocorticoid pro-drug used primarily in inhalation formulations for asthma and allergic rhinitis [1]. It acts as a pro-drug with weak glucocorticoid receptor (GR) binding affinity, requiring esterase-mediated hydrolysis to its active metabolite, beclometasone-17-monopropionate (17-BMP), which exhibits approximately 25-fold higher GR binding affinity than the parent compound [2]. BDP has low aqueous solubility but high solubility in organic solvents including chloroform, acetone, and ethanol, with a LogP of 4.59 indicating significant lipophilicity [3].

Why Generic Beclometasone Dipropionate Substitution May Compromise Respiratory Drug Delivery


Direct substitution between innovator and generic BDP inhalation products without formulation-specific validation is inadvisable due to documented differences in aerodynamic particle size distribution (APSD) that directly impact lung deposition and therapeutic efficacy [1]. In vitro studies comparing innovator (Becloforte) and generic (Beclazone, Filair) BDP formulations revealed that when used with a spacer device, the respirable fraction was 25.0% for the innovator product versus 16.0% and 14.6% for generic alternatives, indicating that fine particle mass—the fraction capable of reaching the lower airways—is significantly reduced in certain generic formulations [2]. Furthermore, extra-fine particle HFA-BDP formulations (mass median aerodynamic diameter ≤2 μm) demonstrate distinct pharmacokinetic profiles compared to conventional CFC-BDP, including higher systemic bioavailability (82% vs. lower deposition values) and altered half-life characteristics that necessitate dose adjustment considerations [3].

Beclometasone Dipropionate Comparative Evidence: Head-to-Head Data Versus Budesonide, Fluticasone, and Generics


Beclometasone Dipropionate Active Metabolite (17-BMP) GR Binding Affinity Versus Dexamethasone

Beclometasone dipropionate functions as a pro-drug requiring esterase activation to its active metabolite, beclometasone-17-monopropionate (17-BMP). In vitro binding studies demonstrate that 17-BMP exhibits glucocorticoid receptor binding affinity approximately 13 times greater than dexamethasone and 25 times greater than the parent BDP compound [1]. This substantial activation ratio has implications for in vitro experimental design where BDP itself may show minimal activity in cell-based assays lacking esterase expression [2].

Glucocorticoid receptor binding In vitro pharmacology Pro-drug activation

HFA-Beclometasone Dipropionate Extra-Fine Formulation Pharmacokinetic Comparison Versus Ciclesonide

Extra-fine particle HFA-beclometasone dipropionate (pMDI) demonstrates distinct pharmacokinetic properties compared to extra-fine ciclesonide in pediatric asthma populations. BDP exhibits higher systemic bioavailability (82% vs. 52% for ciclesonide), a shorter serum half-life (1.5 h vs. 3.2 h), and lower first-pass hepatic metabolism (60% vs. >99%) [1]. These differences correlate with knemometry-detected systemic activity at lower doses for BDP (200 μg/day) compared to ciclesonide, where no effects were observed up to 160 μg/day [2].

Inhaled corticosteroids Pharmacokinetics Systemic bioavailability

Innovator vs. Generic Beclometasone Dipropionate Aerosol Respirable Fraction Comparison

In vitro multistage liquid impinger testing revealed significant differences in respirable fraction between innovator BDP (Becloforte) and generic BDP formulations (Beclazone, Filair) when delivered via Volumatic spacer. The mean respirable fraction for Becloforte was 25.0% (SD 4.0%), compared to 16.0% (SD 1.9%) for Beclazone and 14.6% (SD 3.4%) for Filair [1]. Without the spacer, respirable fractions were similar (24.1%, 23.1%, 23.0%), but the stage 4 to stage 3 deposition ratio was lower for generic products, indicating a smaller proportion of fine particles capable of reaching lower airways [2].

Aerodynamic particle size distribution Respirable fraction Generic equivalence

Beclometasone Dipropionate vs. Fluticasone Propionate Dose-Response and Cortisol Suppression Comparison

In a 6-week randomized controlled trial of severe adult asthma, BDP 2 mg/day was compared to fluticasone propionate (FP) 1 mg/day. Both treatments produced similar improvements in mean morning PEFR (BDP: +25 L/min from 294 to 319; FP: +18 L/min from 303 to 321, difference not significant). However, plasma cortisol concentration decreased with BDP (from 256 to 224 nmol/L) but increased with FP (from 293 to 309 nmol/L), a significant between-treatment difference [1]. A separate pediatric study comparing FP 200 μg/day with BDP 400 μg/day showed superior morning PEFR improvement for FP at week 6 (8.3% vs. 5.9%) and higher symptom-free days for FP (87% vs. 81%) [2].

Adrenal suppression Inhaled corticosteroids Dose equivalence

Beclometasone Dipropionate Extrafine Triple Therapy Cost-Effectiveness Versus Comparator Combinations

Economic evaluation of single-inhaler extrafine BDP/formoterol/glycopyrronium (BDP/FF/G; Trimbow) in uncontrolled asthma demonstrated cost dominance over multiple comparator therapies. The annual per-patient cost for BDP/FF/G was $3,881.34, compared to beclometasone/formoterol ($4,373.36), budesonide/formoterol ($6,098.29), salmeterol/fluticasone ($14,014.57), and fluticasone/vilanterol ($14,096.49) [1]. BDP/FF/G was a dominant alternative to all comparators, demonstrating the lowest incremental cost-effectiveness ratio (ICER), superior asthma control, and a mean reduction of 4.20 severe exacerbations [2].

Cost-effectiveness analysis Triple therapy Health economics

Beclometasone Dipropionate Research and Procurement Application Scenarios Based on Comparative Evidence


In Vitro Glucocorticoid Receptor Pharmacology Studies Requiring Pro-Drug Activation

BDP is suitable for in vitro assays designed to study pro-drug activation mechanisms, as its weak intrinsic GR binding affinity (approximately 1/25 of 17-BMP) makes it an ideal tool compound for evaluating esterase-dependent conversion [1]. Researchers should ensure their cellular systems express appropriate esterases, or alternatively pre-activate BDP to 17-BMP via controlled hydrolysis, to accurately assess anti-inflammatory potency. This characteristic differentiates BDP from directly active corticosteroids like dexamethasone and fluticasone propionate, enabling mechanistic studies of local tissue activation [2].

Formulation Development and Generic Equivalence Testing for Inhalation Products

The documented differences in aerodynamic particle size distribution and respirable fraction between innovator and generic BDP formulations (innovator respirable fraction 25.0% vs. generics 14.6-16.0% with spacer) make BDP an informative candidate for studying formulation effects on lung deposition [3]. Procurement decisions for BDP inhalation products should include APSD characterization using multistage liquid impinger or cascade impactor methodologies, particularly when spacer devices are co-prescribed, as in vitro differences may translate to altered clinical efficacy [4].

Pediatric Asthma Pharmacokinetic and Systemic Activity Modeling

BDP extra-fine HFA formulations demonstrate a distinct pharmacokinetic profile (82% systemic bioavailability, 1.5 h half-life) that provides a valuable comparator for evaluating newer inhaled corticosteroids with lower systemic exposure, such as ciclesonide (52% bioavailability, 3.2 h half-life) [5]. Knemometry studies show BDP produces detectable systemic activity at 200 μg/day, whereas ciclesonide shows no effects up to 160 μg/day [6]. Researchers can leverage this differential systemic activity to establish dose-response relationships and safety margins in pediatric respiratory drug development.

Health Economic and Formulary Decision Modeling for Triple Therapy Combinations

BDP-containing extrafine triple therapy (BDP/FF/G) has demonstrated cost dominance over multiple inhaled corticosteroid/LABA and ICS/LABA/LAMA combinations in uncontrolled asthma [7]. With annual per-patient costs of $3,881 compared to $6,098 for budesonide/formoterol and $14,015 for salmeterol/fluticasone, health economics researchers and formulary managers can utilize BDP/FF/G as a cost-effective reference product for budget impact modeling and comparative effectiveness research [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Beclometasone dipropionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.